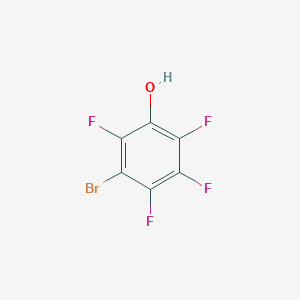

3-Bromo-2,4,5,6-tetrafluorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2,4,5,6-tetrafluorophenol is a fluorinated organic building block . It is used in the preparation of agrochemical and pharmaceutical components .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrafluorophenol has been reported from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid . The proposed method is a simple and efficient way to obtain poorly available 2,3,4,5-tetrafluorophenol in ∼58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4,5,6-tetrafluorophenol is represented by the linear formula C6HBrF4O . The InChI code is 1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H .Chemical Reactions Analysis

The compound has been used in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid at room temperature . It has a molecular weight of 244.97 .Applications De Recherche Scientifique

Reactions of Organolithium Reagents : 2-Bromo-3,4,5,6-tetrafluorophenyllithium, a related compound, has been studied for its stability and reactions with different reagents. Its reactions with water, trimethylchlorosilane, and mercuric chloride, as well as its benzyne formation and carbonation, offer insights into the reactivity of similar compounds (Tamborski & Soloski, 1967).

Thermodynamic and Spectral Studies : Comparative thermodynamic properties and vibrational spectral studies of closely related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine, have been performed. These studies include NBO and HOMO-LUMO analyses, providing information about molecular stability, bond strength, and chemical reactivity (Selvarani, Balachandran, & Vishwanathan, 2014).

Halogen-Bonded Dimers Formation : Research on iodo- and bromo-phenylethynylpyridines, including perfluoroiodo- and perfluorobromophenylethynyl derivatives (related to 3-Bromo-2,4,5,6-tetrafluorophenol), has revealed their ability to form self-complementary halogen-bonded dimeric units in the solid state. This study contributes to understanding the molecular interactions and crystal structures of such compounds (Oburn, Bowling, & Bosch, 2015).

Synthetic Applications in Organic Chemistry : The bromination of 2,3-diarylcyclopent-2-en-1-ones has been investigated, showing how the bromine atom can be introduced into different positions, including into aryl moieties. This research is significant for the synthesis of bromo-substituted compounds, relevant to the study of 3-Bromo-2,4,5,6-tetrafluorophenol (Shirinian et al., 2012).

Electrochemical and Photophysical Studies : The electrochemical reduction of mono- and dihalothiophenes at carbon cathodes in dimethylformamide has been studied. This includes the reduction of bromo-, chloro-, and iodothiophenes, providing insights into the electrochemical behavior of halogenated compounds (Mubarak & Peters, 1996).

Photoluminescence in Organic Light-Emitting Diodes : Studies on dinuclear rhenium complexes, including a bromo-bridged complex, have explored their photophysical and electroluminescence properties. These findings are relevant for the development of organic light-emitting diodes (OLEDs) with high quantum efficiencies (Mauro et al., 2012).

Safety And Hazards

Orientations Futures

The compound has potential applications in the synthesis of fluorine-containing biphenyl cross-linking agents to produce polymers . The presence of the fluorinated motifs can improve the heat resistance of the final material , suggesting potential future directions in materials science and engineering.

Propriétés

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODQJBBHTVFDCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,5,6-tetrafluorophenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.